

# Adenosine vs. Inosine: A Comparative Guide to Functional Signaling Differences

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Adenosine

Cat. No.: B140876

[Get Quote](#)

## Introduction

In the intricate world of purinergic signaling, **adenosine** has long been hailed as a critical regulator of countless physiological processes. This nucleoside, acting through four distinct G protein-coupled receptors (GPCRs), modulates everything from neurotransmission to inflammation. However, its therapeutic and physiological relevance is often curtailed by its fleeting existence; **adenosine** possesses an extremely short half-life of less than 10 seconds in circulation before it is rapidly deaminated by the enzyme **adenosine** deaminase (ADA) into its metabolite, inosine.<sup>[1][2][3]</sup>

For decades, inosine was relegated to the status of an inert byproduct. This perspective is now being fundamentally reshaped. Emerging evidence reveals that inosine is not merely a metabolic remnant but a bioactive signaling molecule in its own right.<sup>[4][5]</sup> With a remarkably stable half-life of approximately 15 hours, inosine can sustain purinergic signaling long after its precursor has vanished.<sup>[1][2][6][7]</sup> This guide provides an in-depth comparison of the functional signaling differences between **adenosine** and inosine, dissecting their distinct receptor interactions, downstream pathway activation, and physiological consequences, supported by key experimental data and methodologies for their study.

## I. Receptor Pharmacology: A Tale of Affinity, Selectivity, and Bias

The primary targets for both **adenosine** and inosine are the P1 purinoceptors, more commonly known as **adenosine** receptors (ARs). The functional divergence between these two nucleosides begins with their profoundly different interactions with the four AR subtypes: A<sub>1</sub>, A<sub>2a</sub>, A<sub>2-</sub>, and A<sub>3</sub>.

- **Adenosine**: Functions as a potent, non-selective agonist at all four receptor subtypes. It exhibits high affinity for A<sub>1</sub> and A<sub>2a</sub> receptors and lower affinity for A<sub>2-</sub> and A<sub>3</sub> receptors.[8][9] This broad activity profile allows **adenosine** to elicit complex, and sometimes opposing, physiological effects depending on the receptor landscape of a given tissue.
- Inosine: Once considered inactive, inosine is now understood to be a functional AR agonist, but with a markedly different pharmacological signature.[1][4] Its engagement with ARs is characterized by lower potency and distinct selectivity compared to **adenosine**.
  - A<sub>1</sub> and A<sub>3</sub> Receptors: Inosine acts as a functional agonist at A<sub>1</sub> and A<sub>3</sub> receptors, though with significantly higher concentrations required for activation compared to **adenosine**. [1] Notably, its interaction with the A<sub>3</sub> receptor can be potent enough to trigger physiological responses like mast cell degranulation and presynaptic inhibition of acetylcholine release. [10][11][12]
  - A<sub>2a</sub> and A<sub>2-</sub> Receptors: Inosine's activity at the A<sub>2</sub> receptors is a key point of differentiation. It is a very weak agonist at the A<sub>2a</sub> receptor, requiring concentrations several orders of magnitude higher than **adenosine** to stimulate cAMP production.[1] Crucially, it appears to be largely inactive at the A<sub>2-</sub> receptor.[1]

This differential pharmacology suggests that in physiological or pathological states where ADA activity is high, the purinergic signal transitions from a broad-spectrum **adenosine** signal to a more selective, inosine-driven signal that preferentially targets A<sub>1</sub> and A<sub>3</sub> receptors, with unique, biased signaling through the A<sub>2a</sub> receptor.

## Comparative Receptor Binding and Functional Potency

| Ligand          | Receptor                    | Binding Affinity (K <sub>i</sub> / IC <sub>50</sub> ) | Functional Potency (EC <sub>50</sub> ) | Key Functional Outcome |
|-----------------|-----------------------------|-------------------------------------------------------|----------------------------------------|------------------------|
| Adenosine       | A <sub>1</sub>              | ~70 nM[8]                                             | Low nM range                           | Gi/o coupling, ↓cAMP   |
| A <sub>2a</sub> | ~150 nM[8]                  | 0.211 μM (pERK)[1]                                    | Gs coupling, ↑cAMP, ↑pERK              |                        |
| A <sub>2-</sub> | ~5100 nM[8]                 | μM range                                              | Gs coupling, ↑cAMP                     |                        |
| A <sub>3</sub>  | ~6500 nM[8]                 | μM range                                              | Gi/o coupling, ↓cAMP                   |                        |
| Inosine         | A <sub>1</sub>              | ~100-290 μM[1][13]                                    | 290 μM[1]                              | Gi/o coupling, ↓cAMP   |
| A <sub>2a</sub> | Low affinity                | 300.7 μM (cAMP), 89.4 μM (pERK)[1]                    | Gs coupling, biased ↑pERK              |                        |
| A <sub>2-</sub> | No significant activity[1]  | No significant activity[1]                            | -                                      |                        |
| A <sub>3</sub>  | 1.37-25 μM (rodent)[10][13] | 2.3 μM (mast cell degranulation) [10]                 | Gi/o coupling, ↓cAMP, PLC activation   |                        |

## II. Downstream Signaling: The Emergence of Biased Agonism

The functional differences between **adenosine** and inosine are not limited to receptor affinity; they extend to the specific intracellular signaling cascades they activate. While **adenosine** typically engages canonical G-protein signaling pathways, inosine exhibits a more nuanced profile, most notably through the phenomenon of biased agonism at the A<sub>2a</sub> receptor.

### Canonical Adenosine Receptor Signaling

Activation of **adenosine** receptors by **adenosine** triggers well-defined downstream pathways:

- A<sub>1</sub>R & A<sub>3</sub>R (G<sub>i/o</sub>-coupled): Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway also involves the activation of potassium channels and inhibition of calcium channels, generally leading to inhibitory cellular responses.[14][15]
- A<sub>2a</sub>R & A<sub>2b</sub>-R (G<sub>s</sub>-coupled): Activation stimulates adenylyl cyclase, leading to a robust increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[14][15]



[Click to download full resolution via product page](#)

Caption: Canonical **Adenosine** Receptor Signaling Pathways.

## Inosine's Biased Signaling at the A<sub>2a</sub> Receptor

The most striking functional difference is inosine's role as a biased agonist at the A<sub>2a</sub> receptor. [1][2] While **adenosine** strongly favors the G<sub>s</sub>-cAMP pathway, inosine preferentially activates the extracellular signal-regulated kinase (ERK1/2) pathway, a branch of the mitogen-activated protein kinase (MAPK) cascade.

Experimental data shows that while **adenosine** is ~423-fold more potent than inosine at stimulating ERK1/2 phosphorylation, it is nearly 10,000-fold more potent at stimulating cAMP production.[1] This demonstrates that inosine produces ERK1/2-biased signaling, whereas **adenosine** produces cAMP-biased signaling at the A<sub>2a</sub>R.[1][2] This biased signaling has profound implications, as the ERK1/2 pathway is critically involved in cell proliferation, differentiation, and survival, distinct from the canonical roles of cAMP/PKA.



[Click to download full resolution via product page](#)

Caption: Biased agonism at the A<sub>2a</sub> receptor.

### III. Divergent Functional Consequences

The differences in stability, receptor selectivity, and signaling bias translate into distinct physiological and pathological roles for **adenosine** and inosine.

| Functional Domain  | Adenosine                                                                                                             | Inosine                                                                                                                                      | Mechanistic Rationale                                                                                                                                                      |
|--------------------|-----------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Immunomodulation   | Potent, broad immunosuppression via A <sub>2a</sub> R on immune cells.[16][17]                                        | Sustained anti-inflammatory and immunomodulatory effects.[1][18]                                                                             | Inosine's long half-life provides a prolonged anti-inflammatory signal via A <sub>2a</sub> R and A <sub>3</sub> R after adenosine is cleared.[2]                           |
| Neurotransmission  | General inhibitory neuromodulator (via A <sub>1</sub> R), fine-tunes synaptic plasticity (via A <sub>2a</sub> R).[8]  | Neuroprotective; presynaptic inhibition via A <sub>3</sub> R; antidepressant-like effects via A <sub>1</sub> /A <sub>2a</sub> R.[11][19][20] | Inosine's A <sub>3</sub> R selectivity inhibits acetylcholine release.[11] Its biased A <sub>2a</sub> R signaling may contribute to distinct neuroprotective pathways.[19] |
| Vascular Tone      | Multiphasic response (vasodilation via A <sub>2a</sub> R, constriction via A <sub>1</sub> /A <sub>3</sub> R).[10][12] | Monophasic vasoconstrictor response in some vascular beds.[10][12][21]                                                                       | Inosine activates pro-constrictive A <sub>3</sub> Rs without strongly activating the pro-dilatory A <sub>2a</sub> Rs that adenosine targets.[12][21]                       |
| Mast Cell Activity | Can inhibit degranulation via A <sub>2a</sub> R.                                                                      | Potently stimulates mast cell degranulation.[10][12][21]                                                                                     | Inosine is a selective A <sub>3</sub> R agonist on mast cells, a key pathway for degranulation, without the counteracting A <sub>2a</sub> R inhibition.[10][12]            |

## IV. Experimental Methodologies for Dissecting Signaling Differences

Distinguishing the unique signaling contributions of **adenosine** and inosine requires precise experimental design. The causality behind these choices is critical: because inosine is a metabolite of **adenosine**, experiments must be structured to eliminate confounding signals from endogenous or converted **adenosine**.



[Click to download full resolution via product page](#)

Caption: Workflow for comparing **adenosine** and inosine signaling.

## Protocol 1: Competitive Radioligand Binding Assay

- Objective: To determine the binding affinity ( $K_i$ ) of inosine relative to **adenosine** for a specific **adenosine** receptor subtype.
- Causality: This assay directly measures the physical interaction between the ligand and the receptor, independent of any downstream signaling events. It is the gold standard for quantifying affinity.
- Methodology:
  - Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., CHO cells stably expressing human  $A_{2a}R$ ) in a lysis buffer and prepare a crude membrane fraction by centrifugation.
  - Assay Setup: In a 96-well plate, combine membrane preparations with a known concentration of a high-affinity radiolabeled antagonist for the target receptor (e.g., [ $^3H$ ]ZM241385 for  $A_{2a}R$ ).
  - Competition: Add increasing concentrations of unlabeled competitor ligand (either **adenosine** or inosine) to displace the radioligand. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled agonist).
  - Incubation: Incubate at room temperature to allow binding to reach equilibrium.
  - Harvesting: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters to remove unbound radioactivity.
  - Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
  - Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression (Cheng-Prusoff equation) to calculate the  $IC_{50}$  and subsequently the  $K_i$  value.

## Protocol 2: cAMP Accumulation Assay

- Objective: To measure the functional potency ( $EC_{50}$ ) of **adenosine** and inosine in modulating adenylyl cyclase activity.

- Causality: This functional assay quantifies the activation of the canonical Gs or Gi signaling pathway. The inclusion of **adenosine** deaminase is critical to ensure that the measured effect of inosine is direct and not due to its potential (though unlikely in vitro) conversion back to **adenosine** or contamination from endogenous **adenosine** produced by the cells.[1]
- Methodology:
  - Cell Culture: Plate cells expressing the target receptor (e.g., HEK293-hA<sub>1</sub>R or CHO-hA<sub>2a</sub>R) in 96-well plates.
  - Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Crucially, also add purified **adenosine** deaminase (ADA) to the assay medium to degrade any basal **adenosine**. [1]
  - Stimulation: For A<sub>2a</sub>/A<sub>2-</sub> receptors, add increasing concentrations of **adenosine** or inosine. For A<sub>1</sub>/A<sub>3</sub> receptors, first stimulate adenylyl cyclase with forskolin, then add increasing concentrations of the agonist to measure inhibition.
  - Lysis & Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based assay.
  - Data Analysis: Plot the cAMP response against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC<sub>50</sub> and E<sub>max</sub>.

## Protocol 3: ERK1/2 Phosphorylation Assay (In-Cell Western)

- Objective: To quantify the activation of the MAPK/ERK pathway and assess signaling bias.
- Causality: This assay measures a non-canonical signaling output. By comparing the potency for ERK activation (from this assay) with the potency for cAMP accumulation (from Protocol 2), one can quantify signaling bias and demonstrate that two agonists acting at the same receptor can have different functional consequences.
- Methodology:

- Cell Culture & Starvation: Plate cells in 96-well plates. Once confluent, starve the cells in serum-free media for several hours to reduce basal ERK phosphorylation.
- Stimulation: Treat cells with increasing concentrations of **adenosine** or inosine for a predetermined optimal time (e.g., 5-10 minutes).
- Fixation & Permeabilization: Fix cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow antibody access.
- Immunostaining: Block non-specific binding sites. Incubate with two primary antibodies simultaneously: a rabbit anti-phospho-ERK1/2 antibody and a mouse anti-total-ERK1/2 (or other normalization protein like GAPDH) antibody.
- Detection: Wash and incubate with two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).
- Imaging & Analysis: Scan the plate using a near-infrared imaging system. Quantify the fluorescence intensity for both channels in each well. Normalize the phospho-ERK signal to the total-ERK signal.
- Data Analysis: Plot the normalized phospho-ERK signal against the log agonist concentration to determine the EC<sub>50</sub> for ERK1/2 activation.

## Conclusion and Future Directions

The evidence is now clear: inosine is far from an inert metabolite. It is a distinct signaling molecule that complements and extends the purinergic system. The key functional differences from its precursor, **adenosine**, are rooted in its remarkable metabolic stability, its unique profile of receptor selectivity (favoring A<sub>1</sub>/A<sub>3</sub> over A<sub>2</sub> subtypes), and its ability to act as a biased agonist at the A<sub>2a</sub> receptor, preferentially activating pro-survival ERK pathways over canonical cAMP signaling.<sup>[1][2]</sup>

This new understanding opens exciting avenues for drug development. The stability and biased agonism of inosine suggest that inosine analogs could be designed as long-lasting, pathway-specific therapeutics for inflammatory, neurological, and cardiovascular diseases. Future research must continue to unravel the full spectrum of inosine's actions, including investigating

the possibility of as-yet-unidentified, inosine-specific receptors and further elucidating the physiological consequences of its biased signaling in vivo.[4] For researchers in the field, appreciating the functional dichotomy between **adenosine** and inosine is no longer optional—it is essential for accurately interpreting purinergic signaling in health and disease.

## References

- Welihinda, A. A., et al. (2016). The **adenosine** metabolite inosine is a functional agonist of the **adenosine** A2A receptor with a unique signaling bias. *Cellular Signalling*, 28(11), 1737-1748. [[Link](#)]
- Lia, A., et al. (2023). Inosine: A bioactive metabolite with multimodal actions in human diseases. *Frontiers in Immunology*, 14, 1249216. [[Link](#)]
- Jin, X., et al. (1997). Inosine Binds to A3 **Adenosine** Receptors and Stimulates Mast Cell Degranulation. *The Journal of Clinical Investigation*, 100(11), 2849-2857. [[Link](#)]
- Welihinda, A. A., et al. (2016). The **adenosine** metabolite inosine is a functional agonist of the **adenosine** A2A receptor with a unique signaling bias. *PubMed*, 28(11), 1737-1748. [[Link](#)]
- Nagy, J. I., et al. (1990). **Adenosine** deaminase and purinergic neuroregulation. *Neurochemistry International*, 16(3), 211-221. [[Link](#)]
- Robles, M., et al. (2011). Inosine induces presynaptic inhibition of acetylcholine release by activation of A3 **adenosine** receptors at the mouse neuromuscular junction. *British Journal of Pharmacology*, 164(2b), 441-453. [[Link](#)]
- Jin, X., et al. (1997). Inosine binds to A3 **adenosine** receptors and stimulates mast cell degranulation. *The Journal of Clinical Investigation*, 100(11), 2849-2857. [[Link](#)]
- Srinivasan, S., et al. (2021). Inosine in Biology and Disease. *Genes*, 12(4), 600. [[Link](#)]
- de Ligt, R. A., et al. (2016). Signaling pathways underlying the antidepressant-like effect of inosine in mice. *Purinergic Signalling*, 12(4), 719-727. [[Link](#)]

- Antonioli, L., et al. (2021). **Adenosine** and Inflammation: Here, There and Everywhere. International Journal of Molecular Sciences, 22(15), 7685. [\[Link\]](#)
- ResearchGate. (n.d.). Signaling pathways of **Adenosine** Receptors A1, A2 and A3. [\[Link\]](#)
- Taylor & Francis Online. (n.d.). **Adenosine** receptors – Knowledge and References. [\[Link\]](#)
- ResearchGate. (n.d.). **Adenosine** Receptors. There are 4 **adenosine** receptors, A1, A2A, A2B, and A3. [\[Link\]](#)
- Idzko, M., et al. (2019). Purinergic Signaling in Pulmonary Inflammation. Frontiers in Immunology, 10, 1533. [\[Link\]](#)
- Borea, P. A., et al. (2016). **Adenosine** A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration. Journal of Alzheimer's Disease, 54(4), 1327-1340. [\[Link\]](#)
- Mestriner, F. L., et al. (2011). Anti-inflammatory effects of inosine in allergic lung inflammation in mice: evidence for the participation of **adenosine** A2A and A3 receptors. Journal of Inflammation, 8, 24. [\[Link\]](#)
- Haskó, G., & Cronstein, B. N. (2013). Purinergic Signaling during Inflammation. The New England Journal of Medicine, 368(7), 652-663. [\[Link\]](#)
- Jin, X., et al. (1997). Inosine binds to A3 **adenosine** receptors and stimulates mast cell degranulation. The Journal of Clinical Investigation, 100(11), 2849-2857. [\[Link\]](#)
- Welihinda, A. A., et al. (2017). Enhancement of inosine-mediated A2AR signaling through positive allosteric modulation. Cellular Signalling, 39, 1-10. [\[Link\]](#)
- ResearchGate. (n.d.). Inosine activity is reversed by **adenosine** receptor blockade. [\[Link\]](#)
- ResearchGate. (n.d.). **Adenosine**: An endogenous modulator of innate immune system with therapeutic potential. [\[Link\]](#)
- Haskó, G., et al. (2008). **Adenosine** receptors: therapeutic aspects for inflammatory and immune diseases. Nature Reviews Drug Discovery, 7(9), 759-770. [\[Link\]](#)

- Cronstein, B. N., & Sitkovsky, M. (2017). **Adenosine** Metabolism, Immunity and Joint Health. Nature Reviews Rheumatology, 13(3), 159-170. [[Link](#)]
- Idzko, M., et al. (2019). Purinergic Signaling in Pulmonary Inflammation. Frontiers in Immunology, 10, 1533. [[Link](#)]
- Srinivasan, S., et al. (2021). Inosine in Biology and Disease. PubMed, 12(4), 600. [[Link](#)]
- Li, A., et al. (2024). Inosine: biofunctions and the roles in human diseases. Frontiers in Endocrinology, 15, 1370215. [[Link](#)]
- Sheth, S., et al. (2014). **Adenosine** Receptors: Expression, Function and Regulation. International Journal of Molecular Sciences, 15(2), 2024-2052. [[Link](#)]
- Koupenova, M., & Ravid, K. (2024). Multifaceted role of inosine in complex diseases and human health. Nutrition Reviews. [[Link](#)]
- Koupenova, M., & Ravid, K. (2024). Multifaceted role of inosine in complex diseases and human health. Oxford Academic, nuad167. [[Link](#)]
- Li, A., et al. (2024). Inosine: biofunctions and the roles in human diseases. Frontiers in Endocrinology, 15, 1370215. [[Link](#)]
- de Paula, J., et al. (2021). Inosine as a Tool to Understand and Treat Central Nervous System Disorders: A Neglected Actor?. Frontiers in Pharmacology, 12, 715171. [[Link](#)]
- Srinivasan, S., et al. (2021). Inosine in Biology and Disease. Genes, 12(4), 600. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 2. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purinergic Signaling in Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inosine as a Tool to Understand and Treat Central Nervous System Disorders: A Neglected Actor? [frontiersin.org]
- 6. Multifaceted role of inosine in complex diseases and human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inosine binds to A3 adenosine receptors and stimulates mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inosine induces presynaptic inhibition of acetylcholine release by activation of A3 adenosine receptors at the mouse neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inosine binds to A3 adenosine receptors and stimulates mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. mdpi.com [mdpi.com]
- 17. Adenosine receptors: therapeutic aspects for inflammatory and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory effects of inosine in allergic lung inflammation in mice: evidence for the participation of adenosine A2A and A3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Signaling pathways underlying the antidepressant-like effect of inosine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inosine binds to A3 adenosine receptors and stimulates mast cell degranulation. | Semantic Scholar [semanticscholar.org]

- To cite this document: BenchChem. [Adenosine vs. Inosine: A Comparative Guide to Functional Signaling Differences]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140876#functional-differences-between-adenosine-and-inosine-in-signaling>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)